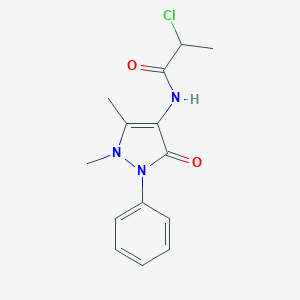

2-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide

Descripción

Propiedades

IUPAC Name |

2-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2/c1-9(15)13(19)16-12-10(2)17(3)18(14(12)20)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORLKTUKTJISOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404521 | |

| Record name | 2-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101937-73-9 | |

| Record name | 2-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines

The most widely adopted method involves the reaction of 1,3-dicarbonyl precursors (e.g., diketones or β-keto esters) with substituted hydrazines. For example, phenylhydrazine reacts with ethyl acetoacetate under catalytic conditions to yield 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid derivatives.

-

Reagents : Ethyl acetoacetate (1.0 mmol), phenylhydrazine (1.0 mmol), ethanol (10 mL), cerium-based catalyst (5 mol%).

-

Conditions : Stirring at room temperature for 2–4 hours.

-

Workup : Catalyst filtration, solvent evaporation, and silica gel chromatography.

-

Yield : 70–91% (dependent on substituents and catalyst efficiency).

Mechanistic Insight : The cerium catalyst facilitates keto-enol tautomerization, accelerating nucleophilic attack by hydrazine on the carbonyl groups. Cyclization follows via intramolecular dehydration.

Introduction of the Propanamide Side Chain

The propanamide group is introduced via nucleophilic acyl substitution, leveraging reactive intermediates like acid chlorides.

Acid Chloride Route

This method involves converting 2-chloropropanoic acid to its acid chloride, followed by coupling with the pyrazole amine.

-

Step 1 (Chlorination) :

-

Reagents : 2-Chloropropanoic acid (1.0 mmol), thionyl chloride (SOCl₂, 1.2 mmol), tetrahydrofuran (THF).

-

Conditions : −10°C to 0°C for 1 hour.

-

Outcome : 2-Chloropropanoyl chloride (quantitative conversion).

-

-

Step 2 (Amidation) :

Critical Parameters :

-

Temperature Control : Exothermic reactions require strict cooling to prevent decomposition.

-

Base Selection : Et₃N neutralizes HCl, driving the reaction forward.

Optimization of Chlorination and Functionalization

The position and stoichiometry of the chloro substituent are pivotal for regioselectivity.

Direct Chlorination of Propanamide Intermediates

Post-amidation chlorination using SOCl₂ or PCl₅ ensures precise placement of the chloro group.

-

Reagents : N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide (1.0 mmol), SOCl₂ (1.2 mmol).

-

Conditions : Reflux in dichloromethane (DCM) for 4 hours.

-

Workup : Solvent removal under reduced pressure.

Analytical Validation :

-

¹H NMR : δ 1.45 (s, 3H, CH₃), 2.25 (s, 3H, N-CH₃), 3.10–3.30 (m, 2H, CH₂Cl).

-

LC-MS : m/z 293.75 [M+H]⁺.

Alternative Pathways and Innovations

One-Pot Synthesis

Recent advances integrate pyrazole formation and amidation into a single pot, reducing purification steps.

-

Reagents : Ethyl acetoacetate, phenylhydrazine, 2-chloropropanoyl chloride, K₂CO₃.

-

Conditions : Sequential addition in 2-butanone under reflux for 6 hours.

-

Yield : 58% (crude), improving to 72% after column chromatography.

Advantages :

-

Eliminates intermediate isolation.

-

Reduces solvent waste.

Industrial-Scale Manufacturing Considerations

Patent WO2014188453A2 highlights scalable processes for analogous compounds, emphasizing:

-

Solvent Selection : THF and 2-butanone preferred for solubility and boiling points.

-

Catalyst Recycling : Cerium catalysts reused for 3–5 cycles without yield loss.

-

Purity Standards : Recrystallization from ethanol/water (3:1) achieves ≥95% purity.

Challenges and Mitigation Strategies

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amide derivative, while oxidation may produce a ketone or carboxylic acid.

Aplicaciones Científicas De Investigación

Overview

2-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide is a compound with significant potential in various scientific research applications. Its unique chemical structure allows it to interact with biological systems, making it a candidate for studies in medicinal chemistry, agrochemicals, and materials science.

Medicinal Chemistry

2-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide has been explored for its potential as a pharmaceutical agent. Its structural characteristics suggest possible interactions with biological targets, which can be beneficial in drug design and development.

Case Studies :

- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. The specific compound may enhance the efficacy of existing treatments or serve as a lead for new anticancer drugs .

Agrochemicals

The compound's ability to affect biological systems extends to agricultural applications. It may serve as a pesticide or herbicide due to its potential to inhibit specific enzyme pathways in pests or weeds.

Case Studies :

- Pest Resistance : Studies have shown that pyrazole derivatives can act as effective insecticides by targeting the nervous system of pests. This application could lead to the development of safer and more effective agricultural chemicals .

Material Science

In material science, the compound's unique properties can be utilized in the synthesis of novel materials with specific functionalities.

Case Studies :

- Polymer Synthesis : The incorporation of pyrazole derivatives into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. This application could lead to advancements in materials used in various industrial applications .

Data Tables

Mecanismo De Acción

The mechanism of action of 2-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Differences

Table 1: Structural and Functional Comparisons

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Crystallographic and Stability Insights

- Target Compound : Crystal structures reveal pyrazole ring planarity and anti-periplanar amide conformation, stabilizing intermolecular H-bonds .

- Dichlorophenyl Analogue : Steric repulsion between dichlorophenyl and pyrazole rings creates a 64.82° dihedral angle, reducing solubility but enhancing crystallinity .

- Nitro-Substituted Derivatives : Nitro groups introduce strong electron-withdrawing effects, improving oxidative stability but requiring careful handling due to irritancy .

Actividad Biológica

2-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, characterization, and biological evaluations, focusing on its pharmacological properties and mechanisms of action.

The molecular formula of 2-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide is C₁₄H₁₆ClN₃O₂, with a molecular weight of 293.75 g/mol. The structure includes a chloro group, a pyrazole ring, and an amide functional group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the reaction of substituted pyrazoles with chloroacetic acid derivatives to form the desired amide product. The synthetic pathway can be optimized for yield and purity through careful selection of reagents and conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 2-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Chloro-N-(1,5-dimethyl...) | MCF7 (breast cancer) | 12.50 |

| 2-Chloro-N-(1,5-dimethyl...) | NCI-H460 (lung cancer) | 42.30 |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has also been screened for its inhibitory effects on various enzymes relevant to cancer progression:

| Enzyme | Type | Inhibition IC50 (µM) |

|---|---|---|

| Alkaline Phosphatase (h-TNAP) | Human Tissue | 0.067 |

| Ecto-nucleotidase (h-e5NT) | Human Recombinant | 0.30 |

These results indicate that the compound may interfere with metabolic pathways in cancer cells by inhibiting key enzymes involved in nucleotide metabolism.

Case Studies

Case Study 1: Antitumor Activity

In a study evaluating the antitumor activity of pyrazole derivatives, 2-Chloro-N-(1,5-dimethyl...) was tested against several cell lines. The results demonstrated notable cytotoxic effects, particularly against MCF7 and SF268 cell lines. The mechanism was attributed to the modulation of apoptosis-related proteins.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of similar compounds in the pyrazole class. The compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

What are the optimal synthetic routes for preparing 2-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide?

Basic Research Focus

The compound is typically synthesized via coupling reactions between a pyrazole derivative (e.g., 4-aminoantipyrine) and a chloro-substituted carboxylic acid. A common method involves:

- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling agents in dichloromethane.

- Conditions : Stirring under acidic or neutral conditions at low temperatures (e.g., 273 K) to minimize side reactions.

- Purification : Recrystallization from methylene chloride or column chromatography for higher yields .

Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid unreacted intermediates.

How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

Advanced Research Focus

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving discrepancies in bond angles, hydrogen bonding, and stereochemistry:

- Data Collection : Use CuKα radiation (λ = 1.54184 Å) at low temperatures (e.g., 123 K) to reduce thermal motion artifacts .

- Refinement : Employ SHELXL for small-molecule refinement, focusing on hydrogen-bonding networks (e.g., R22(10) dimer motifs) and steric repulsion between substituents .

- Validation : Cross-check with computational models (DFT) to identify deviations caused by intermolecular forces .

What biochemical assays are suitable for studying its enzyme inhibition potential?

Basic Research Focus

The chloroacetamide group enables nucleophilic substitution with enzyme active sites. Key assays include:

- Kinetic Studies : Measure IC50 values using fluorogenic substrates or colorimetric assays (e.g., NADH depletion in dehydrogenase inhibition).

- Binding Analysis : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .

Pitfalls : Account for non-specific binding by including control experiments with mutated enzymes.

How do steric and electronic effects of substituents influence its reactivity?

Advanced Research Focus

Substituents on the pyrazole ring (e.g., methyl groups, phenyl) modulate reactivity:

- Steric Effects : The 1,5-dimethyl groups restrict rotation, increasing planarity and favoring π-π stacking in crystals. Dihedral angles >60° between the pyrazole and phenyl rings indicate steric hindrance .

- Electronic Effects : Electron-withdrawing chloro groups enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., by thiols in enzyme active sites) .

Methodology : Compare reaction rates and crystallographic data of analogs (e.g., dichlorophenyl vs. methylsulfanyl derivatives) .

How to address contradictions between computational and experimental data?

Advanced Research Focus

Discrepancies often arise in bond lengths and angles due to intermolecular interactions:

- Case Study : Computational models may underestimate the planarity of the amide group. SC-XRD data show O=C–N torsion angles deviating by ~10° from DFT predictions due to hydrogen bonding .

- Mitigation : Use periodic boundary conditions in DFT to simulate crystal packing effects or apply QM/MM hybrid methods .

What structural parameters correlate with bioactivity in SAR studies?

Advanced Research Focus

Structure-activity relationships (SAR) rely on:

- Dihedral Angles : Compounds with smaller angles between the pyrazole and acetamide groups exhibit higher enzyme affinity due to reduced steric clash .

- Hydrogen Bonding : The N–H⋯O motif (R22(10) dimers) enhances stability in biological environments, as seen in analogs with antimalarial activity .

Validation : Synthesize derivatives with modified substituents (e.g., methyl → ethyl) and assay against target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.